N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-methylpropanamide
Description
N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-methylpropanamide is a heterocyclic amide derivative featuring a pyridine ring substituted at position 6 with an imidazole group and at position 3 with a 2-methylpropanamide moiety.
Properties
IUPAC Name |
N-(6-imidazol-1-ylpyridin-3-yl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9(2)12(17)15-10-3-4-11(14-7-10)16-6-5-13-8-16/h3-9H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJMQBHBDGXQPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CN=C(C=C1)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-methylpropanamide typically involves the formation of the imidazole and pyridine rings, followed by their fusion and subsequent attachment of the propanamide group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole and pyridine rings. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially leading to new derivatives with different properties.
Substitution: The imidazole and pyridine rings can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the imidazole or pyridine rings .
Scientific Research Applications
N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-methylpropanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways within biological systems. The imidazole and pyridine rings can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares the target compound with N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide (hereafter referred to as Compound A ), a structurally related analog documented in ChemBase (2014) . Key differences in structure and properties are outlined below:
Structural Differences
| Feature | Target Compound | Compound A |
|---|---|---|
| Core Structure | Pyridine ring with imidazole at position 6 | Fused tetrahydroimidazo[1,2-a]pyridine ring |
| Amide Substituent | 2-Methylpropanamide | 2-Methylpropanamide with additional triazole group |
| Heterocyclic Additions | Single imidazole substituent | Imidazo-pyridine fused ring + 1,2,4-triazole |
Physicochemical Properties
| Property | Target Compound (Predicted) | Compound A (Reported) |
|---|---|---|
| H-Bond Acceptors | 3 (imidazole N, amide O) | 4 |
| H-Bond Donors | 1 (amide NH) | 1 |
| LogD (pH 5.5) | ~0.5 (estimated) | -0.28 |
| Acid pKa | ~4.5 (amide NH) | 13.7 |
Key Observations:
Hydrogen-Bonding Capacity : Compound A has an additional triazole group, increasing H-bond acceptors to 4 compared to the target compound’s 2. This may enhance solubility or binding affinity in polar environments.
Lipophilicity (LogD) : The lower LogD of Compound A at pH 5.5 (-0.28) suggests higher hydrophilicity than the target compound (estimated LogD ~0.5), likely due to the triazole’s polarity.
pKa Differences : The stark contrast in acid pKa (13.7 for Compound A vs. ~4.5 for the target) reflects structural influences. Compound A’s high pKa implies a weakly acidic proton, possibly from the tetrahydroimidazo-pyridine ring, whereas the target’s pKa aligns with amide NH acidity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
